Levofloxacin Diamine

Description

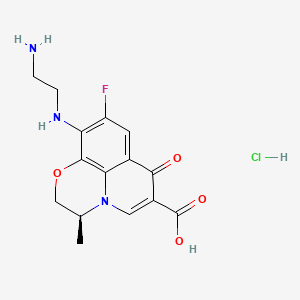

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMUDDTDUMOJU-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master File: Levofloxacin Diamine Impurity

The following technical guide is structured to serve as a master file for the characterization, synthesis, and control of the Levofloxacin Diamine Impurity. It deviates from standard templates to prioritize the logical flow of investigation: from structural origin to synthesis, and finally to analytical control.

CAS: 1797510-34-9 Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[1][2][3][4]

Executive Technical Summary

In the development of Levofloxacin, the Diamine Impurity (CAS 1797510-34-9) represents a critical "Contaminant of Emerging Concern" (CEC). Unlike random degradation products, this impurity often arises from specific process deficiencies—specifically, the quality of the N-methylpiperazine raw material or oxidative ring-opening degradation.

For researchers, this compound is not merely a yield-loss marker; it is a structural alert. Its primary amine functionality makes it significantly more reactive than the tertiary amine of the parent Levofloxacin, posing risks for secondary reactions (e.g., nitrosamine formation) and altering the toxicological profile. This guide provides the mechanistic understanding required to control this impurity below ICH Q3A/B thresholds.

Structural Origin & Formation Mechanism

The formation of the Diamine Impurity is causally linked to the nucleophilic aromatic substitution (

The Mechanism

Levofloxacin is synthesized by reacting the activated core—(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid—with N-methylpiperazine.

-

Process Impurity Route (Primary): Commercial N-methylpiperazine often contains trace amounts of ethylenediamine (or N-methylethylenediamine) as a manufacturing byproduct. Due to the lower steric hindrance of ethylenediamine compared to the piperazine ring, it competes aggressively for the C-10 position on the fluoroquinolone core.

-

Degradation Route (Secondary): Under severe oxidative stress or photolytic conditions, the piperazine ring of Levofloxacin can undergo cleavage, resulting in the ring-opened diamine analog.

Visualization: Competitive Formation Pathway

The following diagram illustrates the competitive kinetics between the desired drug substance formation and the diamine impurity.

Caption: Competitive S_NAr reaction pathways. The unhindered ethylenediamine impurity competes with N-methylpiperazine for the C-10 fluorinated site.

Synthesis of Reference Standard

To validate analytical methods, you cannot rely on isolating the impurity from the drug substance (yields are too low). You must synthesize the reference standard directly.

Protocol Design

Objective: Force the formation of CAS 1797510-34-9 by removing the competitive piperazine.

Reagents:

-

Substrate: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Levofloxacin Acid Precursor).

-

Reagent: Ethylenediamine (Excess).

-

Solvent: Acetonitrile or DMSO (Polar aprotic solvents enhance

rates). -

Base: Triethylamine (TEA) to scavenge HF.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the Difluoro Core in Acetonitrile (10 volumes).

-

Activation: Add 2.5 eq of TEA. Heat to 50°C.

-

Addition: Dropwise addition of 1.2 eq of Ethylenediamine. Note: Slow addition prevents bis-alkylation.

-

Reflux: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or HPLC until the difluoro starting material is <1%.

-

Workup: Cool to room temperature. The product often precipitates due to zwitterionic character. If not, adjust pH to 7.0–7.5 with dilute HCl to induce precipitation.

-

Purification: Recrystallize from Methanol/Water.

Self-Validation Check: The resulting solid must show a mass shift corresponding to the loss of Fluorine (-19 Da) and gain of Ethylenediamine (+60 Da) relative to the core. Confirm via LC-MS (Target m/z: ~321.31).

Analytical Strategy: The "Self-Validating" HPLC Method

Fluoroquinolones are notorious for peak tailing due to interaction with residual silanols on HPLC columns and metal chelation. A standard C18 method will likely fail for the Diamine impurity due to its free primary amine.

The "Metal-Masking" Protocol

To ensure robust separation of the Diamine impurity from Levofloxacin, the mobile phase must suppress chelation.

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | Inertsil ODS-3V or equivalent (C18, end-capped), 250 x 4.6 mm, 5µm | High surface area with low silanol activity is required for basic amines. |

| Mobile Phase A | Buffer: 8.5g Ammonium Acetate + 1.25g Cupric Sulfate + 1.0g L-Isoleucine in 1000mL water.[5] | Critical: Cupric ions ( |

| Mobile Phase B | Methanol (HPLC Grade) | Organic modifier. |

| Mode | Isocratic or Gradient (70:30 Buffer:MeOH typical) | Isocratic preferred for consistent relative retention times (RRT). |

| Detection | UV at 295 nm or 360 nm | 295 nm is the isosbestic point; 360 nm is specific to the quinolone core. |

| Flow Rate | 0.8 - 1.0 mL/min | Standard backpressure management. |

Analytical Decision Tree

Use this workflow to validate the detection of the Diamine Impurity.

Caption: Optimization workflow for resolving the Diamine Impurity. Copper content is the primary lever for peak shape.

Regulatory & Safety Implications (ICH M7)

The Diamine Impurity (CAS 1797510-34-9) contains a primary amine. In the presence of nitrosating agents (e.g., nitrites in excipients or water), it can form N-Nitroso Levofloxacin Diamine .

-

Classification: Under ICH M7, if the nitroso-analog is formed, it is a Class 1 or 2 mutagenic impurity (Cohort of Concern).

-

Control Strategy:

-

Upstream Control: Limit Ethylenediamine content in the N-methylpiperazine raw material to < 0.1%.

-

Downstream Control: Monitor CAS 1797510-34-9 in the final API. If < 0.15% (ICH Q3A threshold), it is generally acceptable unless nitrosamine risk is identified, in which case limits may drop to ppm levels.

-

References

-

ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Conference on Harmonisation. [Link]

-

Ghimire, S., et al. (2018).[5] Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Journal of Applied Bioanalysis. [Link]

-

Shimadzu Application Note . Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

-

European Medicines Agency . ICH Q3B (R2) Impurities in New Drug Products. [Link]

Sources

Navigating the Complexity of Levofloxacin Diamine: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical development and quality control, a thorough understanding of active pharmaceutical ingredient (API) impurities is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the nuanced identities of compounds often collectively referred to as "Levofloxacin Diamine." As a Senior Application Scientist, it is my experience that a lack of precise differentiation between these related substances can lead to significant challenges in analytical method development and regulatory compliance. This document aims to provide clarity on their distinct chemical structures and molecular weights, thereby empowering more accurate and reliable scientific outcomes.

The Ambiguity of "Levofloxacin Diamine": Delineating Two Key Impurities

The term "Levofloxacin Diamine" does not refer to a single, monolithic entity. Instead, it is commonly used in the pharmaceutical industry to describe at least two distinct process-related impurities of Levofloxacin. These impurities arise from different synthetic pathways or degradation processes and possess unique molecular characteristics. Failure to distinguish between them can result in the misidentification of peaks in chromatographic analyses and an inaccurate assessment of a drug substance's purity profile.

The two primary compounds often associated with the "Levofloxacin Diamine" nomenclature are:

-

(S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 1797510-34-9)

-

(S)-9-fluoro-3-methyl-10-((2-(methylamino)ethyl)amino)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid (CAS: 151250-76-9)

A third related substance, the hydrochloride salt of the first compound, is also commercially available as a reference standard.

This guide will now proceed to detail the specific properties of each of these molecules, providing the foundational knowledge necessary for their accurate identification and quantification.

Compound 1: Levofloxacin Desethylene N-Desmethyl Impurity

This impurity, also known as N,N'-Desethylene-N-Desmethyl Levofloxacin, is characterized by the substitution of the N-methylpiperazine ring of Levofloxacin with an ethylenediamine group.

| Property | Value | Source(s) |

| Chemical Name | (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | [2][3][4][5][6] |

| CAS Number | 1797510-34-9 | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₆FN₃O₄ | [4][5][6] |

| Molecular Weight | 321.31 g/mol | [4][5] |

| Synonyms | Levofloxacin Diamine Impurity, Levofloxacin Desethylene N-Desmethyl Impurity | [3][4] |

A hydrochloride salt of this compound is also available with the CAS number 1797099-76-3 and a molecular weight of 357.76 g/mol .[1][2][]

Chemical Structure:

Caption: Chemical Structure of Levofloxacin Desethylene N-Desmethyl Impurity.

Compound 2: Levofloxacin Impurity G

This impurity, designated as Levofloxacin Impurity G in some pharmacopeias, features a substitution of the N-methylpiperazine ring with an N-methylethylenediamine group.[8][9]

| Property | Value | Source(s) |

| Chemical Name | (S)-9-fluoro-3-methyl-10-((2-(methylamino)ethyl)amino)-7-oxo-2,3-dihydro-7H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | [8][9][10] |

| CAS Number | 151250-76-9 | [8][9][10] |

| Molecular Formula | C₁₆H₁₈FN₃O₄ | [8][9][10] |

| Molecular Weight | 335.33 g/mol | [8][9] |

| Synonyms | Levofloxacin Impurity G, N,N'-Desethylene Levofloxacin | [8] |

Chemical Structure:

Caption: Chemical Structure of Levofloxacin Impurity G.

Experimental Considerations and Methodologies

The accurate identification and quantification of these impurities necessitate the use of robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for the analysis of Levofloxacin and its related substances.

A Foundational HPLC Protocol:

While specific method parameters should be optimized and validated for individual laboratory conditions and instrumentation, a typical HPLC method for Levofloxacin impurity profiling involves:

-

Column: A C18 reverse-phase column is generally suitable for separating Levofloxacin from its polar and non-polar impurities.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often effective.

-

Detection: UV detection at an appropriate wavelength (e.g., 340 nm) is standard for these chromophoric compounds.

-

System Suitability: Prior to sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to assess parameters such as resolution, tailing factor, and repeatability.

A patent for the preparation of Levofloxacin impurities describes a general synthetic route involving the reaction of a Levofloxacin precursor with the corresponding diamine.[11][12] This underscores the importance of sourcing certified reference standards for each impurity to confirm their identity in a sample.

Experimental Workflow for Impurity Identification:

Caption: A generalized workflow for the identification and quantification of Levofloxacin impurities.

Conclusion

The precise identification of impurities is a critical aspect of drug development and manufacturing. This guide has disambiguated the term "Levofloxacin Diamine" by presenting the distinct chemical structures and molecular weights of two commonly associated impurities. By utilizing this information and employing robust analytical methodologies, researchers and scientists can ensure the quality, safety, and efficacy of Levofloxacin-containing drug products. The use of certified reference standards for each impurity is strongly recommended to achieve unambiguous identification and accurate quantification.

References

-

Pharmaffiliates. (n.d.). Levofloxacin and its Impurities. Retrieved from [Link]

- Google Patents. (2016). CN105367585A - Preparation method of levofloxacin impurities.

-

Cleanchem. (n.d.). Levofloxacin Diamine Impurity | CAS No: 1797099-76-3. Retrieved from [Link]

-

Veeprho. (n.d.). CAS 1797510-34-9 - Levofloxacin Diamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1797510-34-9 | Product Name : Levofloxacin Diamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 151250-76-9 | Product Name : Levofloxacin - Impurity G. Retrieved from [Link]

- Google Patents. (2018). CN105367585B - The preparation method of levofloxacin impurity.

-

PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Levofloxacin Diamine Impurity | 1797510-34-9 [chemicea.com]

- 4. veeprho.com [veeprho.com]

- 5. Levofloxacin diamine Impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 | CID 71315635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Levofloxacin Diamine Derivative - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. CN105367585A - Preparation method of levofloxacin impurities - Google Patents [patents.google.com]

- 12. CN105367585B - The preparation method of levofloxacin impurity - Google Patents [patents.google.com]

A Comprehensive Technical Guide to N,N'-Desethylene-N-Desmethyl Levofloxacin: Synonyms, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N,N'-Desethylene-N-Desmethyl Levofloxacin, a known impurity and metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The document elucidates the various synonyms and chemical identifiers for this compound, offering clarity for researchers in the field. A thorough examination of its chemical properties, potential formation pathways, and analytical methodologies for its detection and quantification is presented. This guide aims to serve as a critical resource for professionals engaged in the research, development, and quality control of Levofloxacin, ensuring the safety and efficacy of this important therapeutic agent.

Introduction: The Significance of Levofloxacin and Its Impurities

Levofloxacin, the levorotatory isomer of ofloxacin, is a synthetic fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] Given its widespread clinical use, ensuring the purity and safety of Levofloxacin drug products is of paramount importance.

The presence of impurities in active pharmaceutical ingredients (APIs) can impact both the efficacy and safety of a drug. Regulatory bodies worldwide mandate the identification and control of impurities to acceptable levels. N,N'-Desethylene-N-Desmethyl Levofloxacin is one such impurity that warrants careful consideration due to its potential to arise from both manufacturing processes and metabolic degradation of the parent drug. Understanding the characteristics of this specific compound is crucial for the development of robust analytical methods for quality control and for assessing its potential biological impact.

Nomenclature and Chemical Identity

To ensure clarity and consistency in scientific communication, it is essential to be familiar with the various synonyms and identifiers for N,N'-Desethylene-N-Desmethyl Levofloxacin. The compound is also commonly referred to as:

The hydrochloride salt of this compound is the most frequently referenced form in chemical supplier catalogs and regulatory documents.

Table 1: Chemical Identifiers for N,N'-Desethylene-N-Desmethyl Levofloxacin Hydrochloride

| Identifier | Value | Source |

| CAS Number | 1797099-76-3 | [3] |

| Molecular Formula | C₁₅H₁₇ClFN₃O₄ | [6] |

| Molecular Weight | 357.76 g/mol | [6] |

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of N,N'-Desethylene-N-Desmethyl Levofloxacin is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

Table 2: Physicochemical Properties of N,N'-Desethylene-N-Desmethyl Levofloxacin Hydrochloride

| Property | Value | Source |

| Appearance | Yellow Solid | CymitQuimica |

| Molecular Formula | C₁₅H₁₆FN₃O₄·ClH | CymitQuimica |

| Molecular Weight | 357.7646 g/mol | CymitQuimica |

| InChI | InChI=1S/C15H16FN3O4.ClH/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22);1H/t7-;/m0./s1 | CymitQuimica |

| InChI Key | HTJMUDDTDUMOJU-FJXQXJEOSA-N | CymitQuimica |

| SMILES | C[C@H]1COc2c(NCCN)c(F)cc3c(=O)c(C(=O)O)cn1c23.Cl | CymitQuimica |

Formation Pathways: A Matter of Synthesis and Metabolism

N,N'-Desethylene-N-Desmethyl Levofloxacin can originate from two primary sources: as a process-related impurity during the synthesis of Levofloxacin and as a metabolite following administration of the drug.

Process-Related Impurity

The synthesis of Levofloxacin involves multiple steps, and impurities can be introduced through starting materials, reagents, or side reactions. One potential pathway for the formation of the diamine impurity involves the reaction of a Levofloxacin precursor with N-methylethylenediamine. A patented method describes the preparation of a "levofloxacin impurity I," which corresponds to N,N'-Desethylene-N-Desmethyl Levofloxacin, by reacting levofloxacin carboxylic acid with N-methylethylenediamine hydrochloride in the presence of triethylamine and dimethylsulfoxide.[7][8]

Metabolic Pathway

Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[2] However, desmethyl and N-oxide metabolites have been identified.[8] The formation of N,N'-Desethylene-N-Desmethyl Levofloxacin as a metabolite is plausible and is suggested to occur through various enzymatic reactions.[5] Research indicates that the diamine impurity can be formed from Levofloxacin through oxidation, hydrolysis, or transamination reactions, with hydrolysis by esterases being a likely mechanism.[5] The cleavage of the piperazine ring is a known degradation pathway for fluoroquinolones.[9]

Sources

- 1. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. veeprho.com [veeprho.com]

- 4. mdpi.com [mdpi.com]

- 5. biosynth.com [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN105367585A - Preparation method of levofloxacin impurities - Google Patents [patents.google.com]

- 8. CN105367585B - The preparation method of levofloxacin impurity - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Levofloxacin diamine vs N-nitroso levofloxacin diamine

Technical Guide: Levofloxacin Diamine & N-Nitroso Levofloxacin Diamine

Executive Summary

The pharmaceutical landscape for fluoroquinolones has shifted significantly with the implementation of ICH M7(R2) and the FDA/EMA guidance on Nitrosamine Drug Substance Related Impurities (NDSRIs). While Levofloxacin is a tertiary amine and theoretically resistant to direct nitrosation, its degradation pathways yield secondary amine impurities that pose high risks.

This guide focuses on Levofloxacin Diamine , a specific ring-opened impurity, and its transformation into N-Nitroso Levofloxacin Diamine .[1] Unlike the well-known N-nitroso-desmethyl levofloxacin (where the piperazine ring remains intact), the diamine variant represents a distinct structural alert formed via the cleavage of the piperazine bridge, creating a highly reactive secondary amine tail.

Part 1: Molecular Architecture & Origins[1]

To manage these impurities, one must first distinguish their specific chemical identities from the parent API.

Levofloxacin Diamine (The Precursor)[1]

-

CAS Number: 1797510-34-9 (Free Base) | 1797099-76-3 (HCl Salt)[1]

-

Chemical Name: (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1][2]

-

Structural Characteristic: This impurity arises from the loss of the ethylene bridge in the N-methylpiperazine ring. Instead of a cyclic amine, the molecule possesses a linear N-(2-aminoethyl) side chain.[1]

-

Criticality: It contains a secondary amine functional group, which is the direct substrate for nitrosation.

N-Nitroso Levofloxacin Diamine (The NDSRI)[1][2]

-

Chemical Name: (S)-10-((2-aminoethyl)(nitroso)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1]

-

Risk Profile: Classified as an NDSRI. The nitrosyl group (-N=O) is attached to the secondary nitrogen of the ethylenediamine chain.

-

Molecular Weight: ~350.31 g/mol (Free acid).

Part 2: Mechanism of Formation

The formation of N-Nitroso Levofloxacin Diamine is a two-step cascade: Degradation followed by Nitrosation .[1]

Step 1: Degradation (Ring Opening)

Levofloxacin is subjected to oxidative stress or hydrolytic conditions (often catalyzed by metal ions or light). The piperazine ring undergoes cleavage, resulting in the "Diamine" impurity. This is often termed "des-ethylene" degradation.[1]

Step 2: Nitrosation

In the presence of trace nitrites (from excipients like crospovidone or water) and acidic conditions, the secondary amine of the Diamine reacts to form the N-Nitroso derivative.

Pathway Visualization

Caption: The degradation-nitrosation cascade transforming Levofloxacin into its N-nitroso diamine derivative.[1][3]

Part 3: Analytical Methodology (LC-MS/MS)

Detecting this impurity requires high sensitivity (LOQ < 1.0 ng/mL) due to the stringent regulatory limits (nanogram range). Standard HPLC-UV is insufficient.[1]

Method Development Strategy

-

Technique: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS).[1]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Critical Separation: You must chromatographically separate the N-Nitroso Diamine from N-Nitroso Levofloxacin (intact ring) and the parent API to avoid ion suppression or false positives.[1]

Recommended Protocol

| Parameter | Specification |

| Column | C18 Stationary Phase (e.g., Waters HSS T3 or Agilent Zorbax RRHD), 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:[1]50) |

| Gradient | 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B (Wash) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Mass Transitions (MRM) | Quantifier: 351.1 -> 265.1 (Loss of nitroso + ethylene fragment) Qualifier: 351.1 -> 307.1 |

Self-Validating Sample Prep

-

Artifact Prevention: Nitrosamines can form during sample preparation if the solvent contains nitrites and the API degrades.

-

Inhibitor Addition: Always add Sulfamic Acid (50 mM) or Ascorbic Acid to the diluent to quench any residual nitrite immediately upon dissolution.

Part 4: Toxicological Assessment & Regulatory Limits

Regulatory agencies (FDA, EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits for NDSRIs.[4]

CPCA Scoring for N-Nitroso Levofloxacin Diamine

Unlike simple NDMA, this molecule is complex.[1]

-

Alpha-Hydrogens: The nitrosated nitrogen is flanked by two -CH2- groups (Count: 4 alpha-hydrogens).[1] Score: 1 .

-

Deactivating Features: The quinolone core is electron-withdrawing but is separated by an ethyl chain. The effect is likely weak.

-

Predicted Category: Likely Category 2 or 3 .

-

Note: If treated as a Category 2 amine (similar to N-nitroso-desmethyl levofloxacin), the limit is stringent.[1]

-

Recommended Limits (Conservative Approach)

Until a compound-specific toxicology study (Ames test) proves otherwise, adhere to the following hierarchy:

| Regulatory Scenario | Recommended AI Limit | Rationale |

| Default (Unknown Potency) | 18 ng/day or 26.5 ng/day | CPCA Category 1 default for unknown NDSRIs.[1] |

| CPCA Category 2 | 100 ng/day | If structural analogy to N-nitroso-desmethyl is accepted.[1][5] |

| Enhanced Ames Negative | 1500 ng/day | Requires experimental proof of non-mutagenicity. |

Actionable Insight: Manufacturers should calculate the AI based on the Maximum Daily Dose (MDD) of Levofloxacin (typically 500mg or 750mg).

Part 5: Mitigation Strategies

To control N-Nitroso Levofloxacin Diamine, you must control its precursor (the diamine) and the nitrosating agent .

-

Scavenger System: Incorporate Ascorbic Acid or Alpha-Tocopherol in the formulation. These antioxidants sacrifice themselves to consume nitrites before they react with the diamine impurity.

-

Excipient Selection: Audit excipients (Microcrystalline Cellulose, Crospovidone) for nitrite content. Use "Low Nitrite" grades (< 200 ppb).

-

pH Control: Nitrosation is most rapid at acidic pH (pH 3-4).[1] If possible, buffer the formulation to a neutral pH (though this may impact Levofloxacin solubility).

-

Process Control: Monitor the "Levofloxacin Diamine" impurity strictly during API synthesis. If the diamine is kept below 0.10%, the statistical probability of nitrosamine formation drops significantly.

References

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[4][5]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[6] (2023).[7][4][5]

-

Daicel Pharma Standards. Levofloxacin Diamine Impurity Structure and CAS.[1]

-

Veeprho Laboratories. N-Nitroso Levofloxacin Diamine Reference Standard Data.[1]

-

ResearchGate. Degradation pathways of Levofloxacin in aqueous solution: Ring opening mechanisms.

Sources

- 1. Levofloxacin Q-Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Levofloxacin DiaMine | 1797510-34-9 [chemicalbook.com]

- 3. deswater.com [deswater.com]

- 4. researchgate.net [researchgate.net]

- 5. Updated EMA-Acceptable intakes (AIs) established for N-nitrosamines - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Guide: Identification and Characterization of Levofloxacin Diamine Impurity (API Degradation)

Executive Summary

In the high-stakes environment of fluoroquinolone development, the stability of the piperazine moiety is the critical failure point. This guide addresses the identification of Levofloxacin Diamine Impurity (specifically N,N'-desethylene levofloxacin or the ethylenediamine derivative, often designated as Impurity L or related oxidative degradants).

This impurity (approximate MW 321 Da) arises from the oxidative cleavage of the piperazine ring—a mechanism driven by hydroxyl radical attack or photolysis. Its presence is not merely a compliance issue under ICH Q3B(R2); it represents a fundamental breakdown of the pharmacophore's lipophilicity and bioavailability.

This document provides a self-validating LC-MS/MS workflow to isolate, identify, and control this specific degradation product.

The Chemistry of Degradation: Why the "Diamine" Forms

To control the impurity, one must understand the mechanism. Levofloxacin contains a (4-methylpiperazin-1-yl) substituent.[1] This ring is electronically rich and prone to oxidation.

The degradation pathway follows a specific causality:

-

Initiation: Oxidative stress (peroxides, metal ions) or UV light generates radicals.

-

Attack: The tertiary nitrogen (N4) or the alpha-carbons of the piperazine ring are attacked, forming an N-oxide or a radical intermediate.

-

Ring Opening: The ring cleaves, typically ejecting the ethylene bridge or the methyl group, resulting in a linear ethylenediamine side chain.

This transforms the rigid, lipophilic piperazine ring into a flexible, polar primary amine—drastically altering retention time and mass spectral behavior.

Visualization: Oxidative Cleavage Pathway

Figure 1: Mechanistic pathway of piperazine ring oxidation leading to the diamine impurity.[2][3]

Analytical Strategy: LC-MS/MS Protocol

Standard UV detection (HPLC) is insufficient for definitive identification because the chromophore (the quinolone core) remains largely intact, leading to similar UV spectra. Mass Spectrometry is mandatory.

Sample Preparation (Stress Testing)

To generate the impurity for method validation, do not rely on natural aging. Force the degradation:

-

Oxidative Stress: Dissolve API in 3%

at Room Temperature for 4 hours. -

Photolytic Stress: Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B).

LC-MS/MS Method Parameters

The following method is optimized for the separation of the polar diamine from the parent drug.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm | High surface area required to retain the polar diamine impurity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Critical: Acidic pH ensures protonation of the primary amine on the diamine impurity, maximizing MS sensitivity. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent prevents baseline noise in MS. |

| Gradient | 5% B to 95% B over 10 mins | Slow initial ramp prevents the polar diamine from co-eluting with the void volume. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI) efficiency. |

| MS Mode | ESI Positive (+ve) | Quinolones are basic; positive mode yields strong |

Mass Spectral Logic (Identification)

When analyzing the data, look for the specific mass shift.

-

Levofloxacin Parent:

-

Formula:

-

Precursor Ion

-

-

Diamine Impurity (Target):

-

Formula:

(Structure: N-(2-aminoethyl)-...)[4] -

Precursor Ion

-

Delta: -40 Da (approx) relative to parent, corresponding to the loss of the propyl-bridge elements of the ring.

-

Diagnostic Fragmentation (MS2): In the MS2 spectrum of the 322.1 ion, look for:

-

m/z 278 : Loss of

(-44 Da) from the carboxylic acid group (characteristic of all fluoroquinolones). -

m/z 261 : Subsequent loss of

or water from the diamine tail.

Experimental Workflow Diagram

This workflow ensures that any peak identified as the "Diamine" is chemically verified, not just a retention time match.

Figure 2: Step-by-step logic for confirming the diamine impurity via LC-MS/MS.

Control and Mitigation Strategies

Once identified, the goal is suppression. The formation of the diamine is a direct proxy for oxidative failure in the formulation.

-

Excipient Screening: Avoid excipients containing trace peroxides (e.g., certain grades of Povidone or PEG). Peroxides initiate the radical attack on the piperazine ring.

-

Chelating Agents: The oxidative pathway is often catalyzed by trace metals (

, -

Packaging: Since the pathway can be photo-initiated, amber glass or opaque blistering is a mandatory critical quality attribute (CQA) for the finished product.

References

-

ICH Guidelines. ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[5] [Link]

-

National Institutes of Health (NIH). Levofloxacin degradation pathways and identification of degradation products. [Link] (General Search Portal for verified degradation studies)

-

European Medicines Agency. Scientific Guideline on Impurities in New Drug Products. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Structures of degradation products of levofloxacin. (Contextual reference for oxidative mechanisms). [Link]

Sources

- 1. deswater.com [deswater.com]

- 2. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]

- 4. Levofloxacin diamine Impurity - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. youtube.com [youtube.com]

The Enigmatic Diamine: A Deep Dive into the Impurity Profile and Formative Pathways of a Key Levofloxacin-Related Compound

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. For a widely prescribed synthetic antibacterial agent like Levofloxacin, understanding its impurity profile is a critical aspect of quality control. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of a pivotal and often enigmatic impurity: the Levofloxacin Diamine. We will dissect its identity, unravel the intricate pathways of its formation, and present robust analytical methodologies for its detection and control, thereby offering a holistic understanding rooted in scientific integrity and field-proven expertise.

Introduction: The Significance of Levofloxacin and the Imperative of Impurity Profiling

Levofloxacin, the levorotatory isomer of ofloxacin, is a third-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][3] Given its critical role in treating a variety of infections, ensuring the purity and stability of levofloxacin is a non-negotiable aspect of pharmaceutical manufacturing.

The International Council for Harmonisation (ICH) guidelines necessitate the identification and characterization of any impurity present in a drug substance at a level of 0.1% or greater. This stringent requirement underscores the importance of a thorough understanding of potential impurities that can arise during synthesis, purification, and storage. The Levofloxacin Diamine impurity, a recognized pharmacopoeial impurity, is a subject of significant interest due to its potential to impact the overall quality and safety of the final drug product.

Unveiling the Levofloxacin Diamine Impurity: Structure and Identity

The Levofloxacin Diamine impurity is characterized by the opening of the N-methylpiperazine ring, a key functional group in the levofloxacin molecule. Its chemical structure and identity are well-established, and it is available as a reference standard for analytical purposes.

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Levofloxacin Diamine Impurity | (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | 1797510-34-9 | C15H16FN3O4 | 321.31 |

The Genesis of an Impurity: Formation Pathways of Levofloxacin Diamine

The formation of the Levofloxacin Diamine impurity is a complex process that can occur through various degradation pathways, primarily involving the chemically susceptible N-methylpiperazine moiety. Understanding these pathways is fundamental to developing effective control strategies. The primary mechanisms include oxidative degradation and photodegradation.

Oxidative Degradation: A Primary Pathway to Diamine Formation

Oxidative stress is a significant contributor to the degradation of levofloxacin, with the piperazine ring being a principal target.[2][4] The presence of oxidizing agents can initiate a cascade of reactions leading to the cleavage of the piperazine ring and the subsequent formation of the diamine impurity. This process is particularly relevant during manufacturing and storage, where exposure to atmospheric oxygen or residual oxidizing agents can occur.

The proposed mechanism involves the oxidation of the tertiary amine in the piperazine ring, leading to the formation of an unstable N-oxide intermediate. This intermediate can then undergo further reactions, including ring opening, to yield the diamine structure. Studies on the degradation of similar fluoroquinolones have shown that the piperazine moiety is susceptible to oxidative cleavage.[4]

Caption: Oxidative Degradation Pathway of Levofloxacin.

Photodegradation: The Impact of Light Exposure

Levofloxacin is known to be sensitive to light, and exposure to UV radiation can induce degradation, leading to the formation of various photoproducts.[6] The N-methylpiperazine moiety is a primary site of photodegradation.[6] The absorption of light energy can lead to the generation of reactive oxygen species, which in turn can attack the piperazine ring, causing its cleavage and the formation of the diamine impurity, among other degradation products.[7]

Caption: Photodegradation Pathway of Levofloxacin.

Synthesis-Related Formation

While primarily a degradation product, impurities with similar structures can also potentially arise from side reactions during the synthesis of levofloxacin. A patented method for the preparation of a levofloxacin impurity, which appears to be the diamine impurity, involves the reaction of a levofloxacin carboxylic acid precursor with N-methylethylenediamine.[4][8] This suggests that under certain synthetic conditions, incomplete reactions or the presence of related starting materials could lead to the formation of this impurity.

Analytical Control Strategies: Detection and Quantification of the Diamine Impurity

A robust analytical methodology is essential for the accurate detection and quantification of the Levofloxacin Diamine impurity. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for this purpose. More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for structural confirmation and characterization.

Stability-Indicating HPLC Method

A well-developed stability-indicating HPLC method should be capable of separating the Levofloxacin Diamine impurity from the parent drug and other potential impurities. The United States Pharmacopeia (USP) monograph for levofloxacin outlines an HPLC method for the analysis of related compounds, where the "Diamine derivative" is a specified impurity.[5][9]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative method based on published literature and common industry practices.[1][10]

-

Chromatographic System:

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).

-

Column Temperature: 42°C.

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 25 µL.

-

Detector Wavelength: 340 nm.

-

-

Reagents and Solutions:

-

Buffer: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.

-

Mobile Phase: A mixture of Buffer and Methanol in a 70:30 (v/v) ratio.

-

Diluent: Mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Levofloxacin Diamine Impurity reference standard in the diluent to obtain a known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the levofloxacin drug substance or product in the diluent to a suitable concentration.

-

-

Chromatographic Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms for a run time of approximately 60 minutes.

-

-

Data Analysis:

-

Identify the peaks corresponding to levofloxacin and the diamine impurity based on their retention times compared to the reference standard.

-

Calculate the percentage of the diamine impurity in the sample using the area normalization method or by comparing the peak area of the impurity to that of a standard of known concentration.

-

Caption: Analytical Workflow for Diamine Impurity.

LC-MS/MS for Structural Confirmation

For unequivocal identification and structural elucidation of the diamine impurity, especially during forced degradation studies or in the investigation of unknown peaks, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. The fragmentation pattern of the diamine impurity in the mass spectrometer provides a unique fingerprint that confirms its structure.

Key Mass Spectrometric Features:

-

Parent Ion (MS1): The protonated molecule [M+H]⁺ of the Levofloxacin Diamine impurity will be observed at an m/z corresponding to its molecular weight (approximately 322.12).

-

Fragment Ions (MS2): The fragmentation pattern will likely involve characteristic losses from the parent ion, such as the loss of water, carbon dioxide, and fragments from the opened piperazine chain. This fragmentation data is crucial for distinguishing it from other related impurities.

Conclusion: A Proactive Approach to Impurity Control

The Levofloxacin Diamine impurity, while a known and monitored entity, serves as a compelling case study in the importance of a deep and mechanistic understanding of impurity formation. By elucidating the pathways of its genesis—primarily through oxidative and photolytic degradation of the piperazine ring—pharmaceutical scientists and manufacturers can implement proactive control strategies. These include the use of antioxidants, protection from light during manufacturing and storage, and the optimization of synthetic routes to minimize its formation.

The robust analytical methods outlined in this guide provide the necessary tools for the diligent monitoring of this impurity, ensuring that levofloxacin drug products consistently meet the highest standards of quality, safety, and efficacy. As the pharmaceutical landscape continues to evolve, a commitment to scientific rigor in impurity profiling will remain a cornerstone of drug development and patient safety.

References

- Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. Published May 20, 2022.

- Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process.

- Levofloxacin and ofloxacin synthesis method.

- Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu. Published February 25, 2022.

- Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. PMC. Accessed February 7, 2026.

- HPLC-MS identification of degradation products of levofloxacin.

- Levofloxacin degradation chromatogram by oxidative hydrolysis microwave...

- Study on new process of synthesizing levofloxacin.

- (A) Experimental fragmentation pattern of levofloxacin degradation...

- Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.

- 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Accessed February 7, 2026.

- Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Accessed February 7, 2026.

- Synthesis and Antibacterial Activity of Levofloxacin Derivatives with Certain Bulky Residues on Piperazine Ring.

- Preparation method of levofloxacin impurities.

- Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Technology Networks. Accessed February 7, 2026.

- Levofloxacin. USP-NF. Published July 29, 2011.

- (PDF) The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS.

- Levofloxacin EP Impurities & USP Related Compounds. SynThink. Accessed February 7, 2026.

- Enhanced Degradation of Levofloxacin through Visible-Light-Driven Peroxymonosulfate Activation over CuInS2/g-C3N4 Heterojunctions. NIH. Published December 26, 2023.

- Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form.

- Highly efficient degradation of levofloxacin by magnetic Fe3O4@TiO2 photocatalyst: mechanistic insights and toxicity evaluation.

- The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations Metoda HPLC do szybkiego oznaczenia. Akademia Medycyny. Published March 6, 2018.

- Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. MDPI. Published November 20, 2024.

- Photodegradation products of levofloxacin in aqueous solution. PubMed. Accessed February 7, 2026.

- RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation. ScienceDirect. Accessed February 7, 2026.

- High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences. Accessed February 7, 2026.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity | MDPI [mdpi.com]

- 5. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN105367585A - Preparation method of levofloxacin impurities - Google Patents [patents.google.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

Technical Monograph: Levofloxacin Diamine Hydrochloride

Characterization, Formation Pathways, and Analytical Control Strategies[1]

Executive Summary

In the development and manufacturing of Levofloxacin, the Levofloxacin Diamine Hydrochloride salt (often designated as N,N-Didesethylene Levofloxacin) represents a Critical Quality Attribute (CQA). It serves as both a process-related impurity and a degradation product, originating from the oxidative instability of the piperazine moiety or impurities in the starting reagents.

This technical guide provides a comprehensive analysis of this specific salt form, detailing its physicochemical properties, formation mechanisms, and validated protocols for its detection and control in pharmaceutical substances.

Chemical Identity & Structural Characterization[1][2][3]

The "Levofloxacin Diamine" impurity arises when the tricyclic fluoroquinolone core is substituted with an ethylenediamine chain rather than the standard (S)-3-methylpiperazine ring. This structural deviation significantly alters the solubility and pKa profile of the molecule compared to the parent API.

Table 1: Physicochemical Profile

| Property | Specification |

| Common Name | Levofloxacin Diamine Hydrochloride |

| Synonyms | N,N-Didesethylene Levofloxacin; Levofloxacin Ethylenediamine Analog |

| CAS Number | 1797099-76-3 (HCl salt); 1797510-34-9 (Free base) |

| Molecular Formula | C₁₅H₁₆FN₃O₄[1] · HCl |

| Molecular Weight | 357.76 g/mol (Salt); 321.31 g/mol (Free Base) |

| Appearance | Light yellow to yellow crystalline solid |

| Melting Point | >230°C (with decomposition) |

| Solubility | Soluble in DMSO, Methanol; Slightly soluble in Water (pH dependent) |

| pKa Values | ~5.5 (Carboxyl), ~8.9 (Primary amine) |

Structural Elucidation Logic

-

NMR Signature: The loss of the piperazine ring signals is distinct. In 1H-NMR, the disappearance of the multiplet signals associated with the piperazine ring (specifically the C-3/C-5 protons) and the appearance of simpler ethylene multiplets (

3.0–3.5 ppm) confirms the open-chain diamine structure. -

Mass Spectrometry: The mass shift is diagnostic. Levofloxacin (

) loses the

Formation Pathways & Synthesis[1][3][4][5][6][7]

Understanding the origin of this impurity is vital for process control. It generates via two distinct pathways: competitive synthesis and oxidative degradation.

Pathway A: Competitive Synthesis (Process-Related)

During the nucleophilic substitution reaction of the core intermediate (Levofloxacin Q-Acid) with (S)-3-methylpiperazine, the presence of ethylenediamine (a common impurity in piperazine supplies) leads to the formation of the diamine analog.

Pathway B: Oxidative Degradation

Exposure of Levofloxacin to high stress (UV light or oxidative conditions) can trigger the cleavage of the piperazine ring, opening the cycle to form the diamine structure.

Visualization: Formation Mechanism

The following diagram illustrates the competitive pathways leading to the API versus the Diamine impurity.

Caption: Figure 1.[1] Competitive synthesis and degradation pathways yielding Levofloxacin Diamine Hydrochloride.

Experimental Protocol: Isolation & Preparation

To validate analytical methods, researchers often require a reference standard of the impurity. Below is a generalized protocol for the specific synthesis of the Diamine salt for reference purposes.

Safety Prerequisite: Perform all steps in a fume hood. Fluoroquinolones are potent bioactive agents.

Step-by-Step Synthesis (Reference Standard)

-

Reaction Setup:

-

Charge a reaction flask with 1.0 eq of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Q-Acid Core).

-

Add 5.0 volumes of Dimethyl Sulfoxide (DMSO).

-

Add 2.5 eq of Ethylenediamine (acting as both reagent and base).

-

-

Heating:

-

Heat the mixture to 80°C – 90°C under nitrogen atmosphere.

-

Monitor by TLC or HPLC until the difluoro core is consumed (approx. 4–6 hours).

-

-

Work-up:

-

Cool the reaction mass to 25°C.

-

Pour into 10 volumes of ice-cold water. The free base may precipitate; if not, adjust pH to ~7.0 with dilute HCl.

-

Extract with Dichloromethane (DCM) if oil separates.

-

-

Salt Formation (Hydrochloride):

-

Dissolve the crude free base in Ethanol.

-

Add 1.1 eq of concentrated Hydrochloric Acid (or HCl in dioxane) dropwise at 0°C.

-

A yellow precipitate (Levofloxacin Diamine HCl) will form.

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

-

Analytical Control Strategy (HPLC)

The detection of Levofloxacin Diamine requires a method capable of separating the highly polar diamine from the amphoteric parent drug. The following HPLC conditions are adapted from USP and industry-standard stability-indicating methods.

Table 2: Recommended HPLC Parameters

| Parameter | Condition |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Shim-pack GIST) |

| Mobile Phase A | Buffer: 8.5g Ammonium Acetate + 1.25g Cupric Sulfate + 1.0g L-Isoleucine in 1L Water |

| Mobile Phase B | Methanol (HPLC Grade) |

| Mode | Isocratic (70:30 Buffer:Methanol) or Gradient tailored to retention |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 294 nm (or Fluorescence Ex: 295nm, Em: 496nm for higher sensitivity) |

| Column Temp | 45°C |

| Retention Time (RT) | Levofloxacin: ~15 min; Diamine Impurity: ~0.6 - 0.8 RRT (Elutes earlier due to polarity) |

System Suitability Criteria

-

Resolution (Rs): NLT 2.0 between Levofloxacin and Diamine Impurity.

-

Tailing Factor: NMT 1.5 for the impurity peak.

-

Sensitivity (LOD): The method should detect the impurity at 0.05% levels (approx. 0.5 µg/mL).

Note on Mobile Phase Chemistry: The use of Cupric Sulfate and L-Isoleucine in the mobile phase is critical. This forms a transient diastereomeric complex with the quinolone core in-situ, enhancing the separation of chiral impurities and structural analogs like the diamine.

Biological & Regulatory Implications

While specific toxicity data for the isolated diamine salt is proprietary to specific dossiers, general structure-activity relationship (SAR) principles for fluoroquinolones suggest:

-

Loss of Potency: The piperazine ring is essential for the broad-spectrum antibacterial activity (specifically against Gram-negative bacteria). The diamine analog generally lacks significant antimicrobial efficacy.

-

Toxicity Risks: Open-chain amine analogs can exhibit different toxicological profiles, potentially increasing neurotoxic risks compared to the cyclic parent.

-

Regulatory Limits: As a known related substance, it must be controlled below the identification threshold (typically 0.10% ) in the final drug substance, per ICH Q3A(R2) guidelines.

References

-

United States Pharmacopeia (USP) . Levofloxacin Monograph: Organic Impurities Procedure 1 & 2. USP 43-NF 38.

-

Shimadzu Application News . Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Application No. 04-AD-0243-EN.[2]

-

National Institutes of Health (NIH) - PubMed . Degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product. Sci Rep 9, 3630 (2019). [Link]

-

Der Pharma Chemica . Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. 2011, 3(6):164-172.

-

BOC Sciences . Levofloxacin Diamine Hydrochloride Product Data. CAS 1797099-76-3.

Sources

Methodological & Application

A Robust HPLC Method for the Analysis of Levofloxacin Diamine Impurity

Application Note

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the identification and quantification of the diamine impurity in levofloxacin drug substances and formulations. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. The diamine impurity, a potential process-related impurity or degradant of levofloxacin, requires vigilant monitoring. This document provides a comprehensive protocol, including the scientific rationale for methodological choices, to empower researchers, scientists, and drug development professionals with a reliable analytical tool.

Introduction: The Significance of Impurity Profiling

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] During its synthesis or upon degradation, impurities can arise. One such critical impurity is the diamine derivative. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the pharmaceutical product.[2] Therefore, robust analytical methods are essential for their accurate detection and quantification.

Regulatory bodies worldwide, including the United States Pharmacopeia (USP), mandate strict control over impurities in pharmaceutical products.[3][4] This application note describes a highly specific and validated HPLC method designed to separate and quantify the levofloxacin diamine impurity from the parent API and other related substances. The method is grounded in established principles of reversed-phase chromatography and adheres to the validation guidelines of the International Council for Harmonisation (ICH).

Structural Relationship: Levofloxacin and its Diamine Impurity

The chemical structures of levofloxacin and its diamine impurity are fundamental to understanding their chromatographic separation. The diamine impurity, also known as (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][5]benzoxazine-6-carboxylic acid, is closely related to the parent molecule.[6][7] The subtle structural differences, primarily the absence of the N-methyl group on the piperazine ring, are exploited for their separation by HPLC.

Caption: Structural relationship between Levofloxacin and its Diamine Impurity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of the levofloxacin diamine impurity.

Materials and Reagents

-

Levofloxacin reference standard and sample

-

Levofloxacin Diamine Impurity (Levofloxacin Related Compound A) reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Cupric sulfate pentahydrate (analytical grade)

-

L-isoleucine (analytical grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid (for pH adjustment)

Instrumentation

A high-performance liquid chromatograph equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for the resolution of levofloxacin and its diamine impurity.

| Parameter | Condition | Rationale |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing) | A C18 column provides the necessary hydrophobicity for retaining levofloxacin and its impurities. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[8] |

| Mobile Phase A | Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.3g L-isoleucine in 1000 mL water.[8][9] | The use of a buffer containing cupric sulfate and L-isoleucine forms a chiral complex, which can enhance the separation of structurally similar compounds. Ammonium acetate helps in controlling the pH and provides good peak shape.[10] |

| Mobile Phase B | Methanol[8] | Methanol is a common organic modifier in reversed-phase HPLC, providing good elution strength for levofloxacin and its impurities. |

| Gradient Elution | Time (min) | % Mobile Phase A |

| Flow Rate | 0.7 mL/min[8] | A flow rate of 0.7 mL/min provides a balance between analysis time and separation efficiency. |

| Column Temperature | 42°C[8] | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |

| Detection Wavelength | 340 nm[8] | Levofloxacin and its impurities exhibit significant UV absorbance at this wavelength, providing good sensitivity for detection. |

| Injection Volume | 25 µL[8] | The injection volume can be optimized based on the concentration of the sample and the sensitivity of the detector. |

| Run Time | 60 minutes[8] | A 60-minute run time is sufficient to elute all impurities and re-equilibrate the column for the next injection. |

Preparation of Solutions

-

Diluent: Mobile Phase A and Methanol (70:30 v/v)[8]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of levofloxacin reference standard and diamine impurity reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the levofloxacin sample in the diluent to a suitable concentration.

-

System Suitability Solution: A solution containing both levofloxacin and the diamine impurity at a known concentration to verify the performance of the chromatographic system.

Method Validation: Ensuring Trustworthy Results

A comprehensive validation of the analytical method is paramount to ensure its reliability and accuracy. The method should be validated in accordance with ICH guidelines, covering the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the diamine impurity from levofloxacin and other potential impurities. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate that the method is stability-indicating.[8][11]

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of the diamine impurity at different concentrations.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of the diamine impurity is spiked into a sample matrix.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Workflow for HPLC analysis of Levofloxacin Diamine Impurity.

Conclusion

This application note provides a detailed and robust HPLC method for the analysis of the diamine impurity in levofloxacin. The described protocol, grounded in scientific principles and referencing established pharmacopeial methods, offers a reliable tool for quality control and stability testing in the pharmaceutical industry. Adherence to the outlined chromatographic conditions and validation procedures will ensure the generation of accurate and reproducible data, contributing to the overall safety and quality of levofloxacin products.

References

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin.

- Ganpisetti, S. R., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech, 8(1), 036-052.

- Al-Haj, N. A., et al. (2019). An HPLC method for levofloxacin determination and its application in biomedical analysis. Journal of Applied Pharmaceutical Science, 9(08), 070-076.

- E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. E3S Web of Conferences, 402, 03017.

- Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941.

- United States Pharmacopeia. (2011). Levofloxacin. USP-NF.

- Scribd. (n.d.). Levofloxacin.

- SciSpace. (2018). Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour.

- Akademia Medycyny. (2018). The HPLC method for fast determination of levofloxacin in liquid pharmaceutical formulations. Farmacja Współczesna, 11, 67-71.

- Thermo Fisher Scientific. (2015). USP 38 monograph - impurities test for levofloxacin using a C18 HPLC column. AppsLab Library.

- Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.

- Shimadzu. (2021). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.

- Merck Millipore. (n.d.). USP method - Levofloxacin using Purospher STAR columns.

- United States Pharmacopeia. (2011). Levofloxacin. USP-NF.

- PubMed. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 896-903.

- ResearchGate. (2018). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Farmacja Współczesna, 11, 1-6.

- USP. (n.d.). Levofloxacin Related Compound A (25 mg).

Sources

- 1. scispace.com [scispace.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. uspnf.com [uspnf.com]

- 4. scribd.com [scribd.com]

- 5. HPLC Method for Analysis of Levofloxacin | SIELC Technologies [sielc.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. store.usp.org [store.usp.org]

- 8. caribjscitech.com [caribjscitech.com]

- 9. uspnf.com [uspnf.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Levofloxacin Diamine Reference Standard

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis, purification, and characterization of the levofloxacin diamine reference standard, a critical impurity in the manufacturing of levofloxacin. The protocol is designed for researchers, analytical scientists, and drug development professionals. It emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deep understanding of the underlying chemistry. All methodologies are grounded in established scientific principles and pharmacopeial standards to ensure the resulting reference material is suitable for its intended use in quality control and regulatory filings.

Introduction: The Significance of the Levofloxacin Diamine Impurity

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][3]

During the synthesis of levofloxacin, the formation of process-related impurities is a significant concern for drug safety and efficacy. The levofloxacin diamine impurity, where the N-methylpiperazine moiety at the C-7 position is replaced by an ethylenediamine group, is a key related substance that requires strict control. Regulatory bodies like the United States Pharmacopeia (USP) have established limits for such impurities in the final drug product.[4][5]

A highly purified and well-characterized levofloxacin diamine reference standard is essential for:

-

Analytical Method Development and Validation: To accurately identify and quantify the diamine impurity in levofloxacin active pharmaceutical ingredients (APIs) and finished drug products.[6]

-

Quality Control (QC): For routine testing to ensure that batches of levofloxacin meet the required purity specifications.[6]

-

Stability and Forced Degradation Studies: To understand the degradation pathways of levofloxacin and identify potential new degradation products.

This application note presents a robust and validated protocol for the laboratory-scale synthesis and characterization of the levofloxacin diamine reference standard.

Synthetic Strategy and Rationale

The synthesis of the levofloxacin diamine impurity is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a suitable levofloxacin precursor with ethylenediamine.

Core Reaction:

The fluorine atom at the C-7 position of the quinolone ring is activated for nucleophilic attack by the electron-withdrawing carboxyl and ketone groups. Ethylenediamine acts as the nucleophile, displacing the fluoride ion.

Rationale for Key Experimental Choices:

-

Starting Material: While levofloxacin itself can be used, employing its ethyl ester derivative is often preferred. This prevents an acid-base reaction between the carboxylic acid of levofloxacin and the basic ethylenediamine, which would otherwise consume the nucleophile and reduce the yield.

-

Reaction Solvent and Stoichiometry: Using a large excess of ethylenediamine can serve the dual purpose of being the reactant and the solvent, driving the reaction towards completion. Alternatively, a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used.[7][8]

-

Temperature: The reaction is typically heated to facilitate the substitution reaction. An optimal temperature range of 50-60°C is often employed to ensure a reasonable reaction rate without promoting the formation of significant side products.[7][8]

-

Base: When using the hydrochloride salt of a diamine, a non-nucleophilic base like triethylamine is added to liberate the free amine for the reaction.[7][8]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| Levofloxacin Carboxylic Acid | >98% Purity | Sigma-Aldrich | 100986-85-4 |

| N-methylethylenediamine hydrochloride | >98% Purity | Sigma-Aldrich | 5824-48-6 |

| Triethylamine | >99% | Thermo Fisher | 121-44-8 |

| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.5% | Merck | 67-68-5 |

| Dichloromethane (DCM) | HPLC Grade | VWR | 75-09-2 |

| Methanol (MeOH) | HPLC Grade | VWR | 67-56-1 |

| Ethanol | ACS Grade | Sigma-Aldrich | 64-17-5 |

| Deionized Water | Type I | In-house system | 7732-18-5 |

| Anhydrous Sodium Sulfate | ACS Grade | Sigma-Aldrich | 7757-82-6 |

Synthesis Workflow

Caption: Workflow for the synthesis of Levofloxacin Diamine Reference Standard.

Step-by-Step Synthesis Procedure

-

Preparation of the Amine: In a round-bottom flask, suspend N-methylethylenediamine hydrochloride in dimethyl sulfoxide. Add triethylamine and stir the mixture for approximately 1.5 hours. Filter the suspension to remove the triethylamine hydrochloride salt.[7][8]

-

Nucleophilic Substitution: To the filtrate containing the free N-methylethylenediamine, add levofloxacin carboxylic acid. Heat the reaction mixture to 50-60°C and maintain this temperature with stirring for about 1.5 hours.[7][8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Initial Product Isolation: After the reaction is complete, evaporate the dimethyl sulfoxide under reduced pressure. To the residue, add ethanol and stir to precipitate a solid. Filter the mixture and collect the filtrate.[7]

-

Further Purification: Evaporate the filtrate to dryness. Add dichloromethane to the residue and stir to precipitate any remaining solids. Filter the mixture and collect the solid, which is the crude levofloxacin diamine impurity.[7]

-

Chromatographic Purification: Purify the crude solid by column chromatography on silica gel using a mixture of methanol and dichloromethane (e.g., a 1:1 ratio) as the eluent.[7][8] Combine the fractions containing the pure product and evaporate the solvent to obtain the purified levofloxacin diamine.

Characterization and Purity Assessment

The identity and purity of the synthesized levofloxacin diamine must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound and its retention time relative to levofloxacin.

-

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of a buffer (e.g., 8.5g/L ammonium acetate, 1.25g/L cupric sulfate, and 1.0g/L L-Isoleucine in water) and methanol (e.g., 70:30 v/v)[9] |

| Flow Rate | 0.7 mL/min[9] |

| Column Temperature | 42°C[9] |

| Detection | UV at 340 nm[9] |

| Injection Volume | 25 µL[9] |

-

Expected Outcome: The final product should exhibit a single major peak, indicating high purity (ideally >99%).

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Method: An LC-MS/MS method can be employed for sensitive and specific detection.[10]

-

Expected Outcome: The mass spectrum should display a prominent peak corresponding to the molecular ion of the levofloxacin diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate and confirm the chemical structure of the synthesized diamine.

-

Analyses: Both ¹H NMR and ¹³C NMR should be performed.

-

Expected Outcome: The spectral data should be consistent with the structure of levofloxacin diamine, with characteristic peaks for the aromatic, aliphatic, and diamine protons and carbons.

Storage and Handling

The synthesized levofloxacin diamine reference standard should be stored in a tightly sealed, light-resistant container at a controlled room temperature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling the compound.

Conclusion